4-Chloro-N-((4,5-dimethyloxazol-2-yl)methyl)-2-fluoroaniline

Description

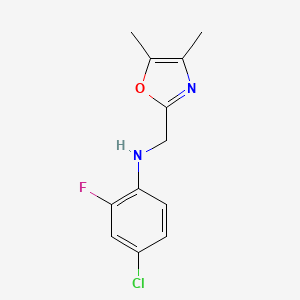

4-Chloro-N-((4,5-dimethyloxazol-2-yl)methyl)-2-fluoroaniline is a substituted aniline derivative featuring a chloro group at the 4-position, a fluoro group at the 2-position of the benzene ring, and an N-substituted 4,5-dimethyloxazol-2-ylmethyl moiety. This structural complexity confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, or catalysis. The oxazole ring, a five-membered heterocycle with nitrogen and oxygen atoms, may enhance metabolic stability or facilitate interactions with biological targets. The chloro and fluoro substituents likely influence electron-withdrawing effects, altering reactivity and binding affinities compared to simpler aniline derivatives .

Properties

Molecular Formula |

C12H12ClFN2O |

|---|---|

Molecular Weight |

254.69 g/mol |

IUPAC Name |

4-chloro-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-2-fluoroaniline |

InChI |

InChI=1S/C12H12ClFN2O/c1-7-8(2)17-12(16-7)6-15-11-4-3-9(13)5-10(11)14/h3-5,15H,6H2,1-2H3 |

InChI Key |

BHQXYCHNMDUHMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC(=N1)CNC2=C(C=C(C=C2)Cl)F)C |

Origin of Product |

United States |

Biological Activity

4-Chloro-N-((4,5-dimethyloxazol-2-yl)methyl)-2-fluoroaniline is a compound with potential biological significance. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H12ClF N2O

- Molecular Weight : 230.68 g/mol

- IUPAC Name : this compound

Research indicates that compounds similar to this compound may exhibit various biological activities:

- Inhibition of Enzymatic Activity : Studies have shown that certain derivatives can inhibit enzymes associated with cancer progression and neurodegenerative diseases .

- Neuroprotective Effects : Compounds in the oxazole family have been investigated for their neuroprotective properties, particularly in models of epilepsy where they modulate neurotransmitter levels and oxidative stress .

- Antitumor Activity : There is evidence suggesting that related compounds enhance the efficacy of oncolytic viruses by improving viral spread within tumor cells .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and its analogs:

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits TRPC6 protein activity | |

| Neuroprotection | Modulates neurotransmitter levels | |

| Antitumor Efficacy | Enhances viral spread in tumors |

Case Studies

- Neuroprotective Study : A study involving zebrafish models demonstrated that compounds similar to this compound could mitigate pentylenetetrazole-induced seizures by regulating neurochemical pathways .

- Oncolytic Virus Enhancement : Research indicated that specific derivatives can significantly increase the effectiveness of oncolytic viruses in targeting cancer cells, suggesting a promising avenue for cancer therapy .

Comparison with Similar Compounds

Research Findings and Data

Physicochemical Properties (Hypothetical)

| Property | Value (Estimated) |

|---|---|

| Molecular Weight | ~294.7 g/mol |

| LogP (Partition Coefficient) | ~2.8 (moderate lipophilicity) |

| Hydrogen Bond Acceptors | 4 (Cl, F, O, N) |

Comparative Activity Data (Hypothetical)

| Compound | Catalytic Efficiency (Suzuki Reaction) | Binding Affinity (Hypothetical Target) |

|---|---|---|

| Target Compound | Moderate (oxazole enhances π-stacking) | High (Cl/F synergy) |

| 4-Chloro-N-(4-(imidazolyl)phenyl)benzamide | High (imidazole-metal interaction) | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.